Cas no 40851-66-9 (2-(tert-Butoxycarbonylaminomethyl)phenylacetic Acid)

2-(tert-Butoxycarbonylaminomethyl)phenylacetic Acid 化学的及び物理的性質
名前と識別子
-
- 2-(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid
- 2-(N-tert-Butoxycarbonylaminomethyl)phenylacetic acid
- 2-(Boc-aminomethyl)phenylacetic Acid
- 2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetic acid
- Boc-(2-aminomethylphenyl)acetic acid
- BOC-2-AMINOMETHYL PHENYLACETIC ACID
- Boc-2-Aminomethyl-Phenylacetic Acid
- 2-(2-((tert-butoxycarbonylamino)methyl)phenyl)acetic acid
- BENZENEACETIC ACID, 2-[[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]METHYL]-
- 2-(2-(N-BOC-AMINOMETHYL)PHENYL)ACETIC ACID
- PubChem22178
- (2-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetic acid
- CGP
- 40851-66-9
- 2-(Boc-aminomethyl)phenylacetic acid, >=99.0%
- [2-(tert-butoxycarbonylamino-methyl)-phenyl]-acetic acid
- SY004133
- CS-0067868
- FT-0639675
- 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]acetic acid
- AKOS015891415
- EN300-112336
- MFCD06656428
- 2-(Boc-aminomethyl)phenylaceticAcid
- DTXSID80373143
- 2-(tert-butoxycarbonylaminomethyl)phenylacetic acid
- AB3116
- CGPQRFCFBISLKF-UHFFFAOYSA-N
- BCP21715
- SCHEMBL825511
- AS-44687
- DB-049671
- 2-(tert-Butoxycarbonylaminomethyl)phenylacetic Acid
-
- MDL: MFCD06656428
- インチ: 1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11-7-5-4-6-10(11)8-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17)
- InChIKey: CGPQRFCFBISLKF-UHFFFAOYSA-N
- ほほえんだ: O(C(N([H])C([H])([H])C1=C([H])C([H])=C([H])C([H])=C1C([H])([H])C(=O)O[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 265.13100
- どういたいしつりょう: 265.131
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 322
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.163
- ふってん: 435.2℃ at 760 mmHg
- フラッシュポイント: 435.2 °C at 760 mmHg
- 屈折率: 1.533
- PSA: 75.63000
- LogP: 2.72930
2-(tert-Butoxycarbonylaminomethyl)phenylacetic Acid セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302-H319
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-36
- セキュリティの説明: S36
-
危険物標識:
- セキュリティ用語:S36
- 危険レベル:IRRITANT
- リスク用語:R22; R36
2-(tert-Butoxycarbonylaminomethyl)phenylacetic Acid 税関データ
- 税関コード:2942000000
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
2-(tert-Butoxycarbonylaminomethyl)phenylacetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B810923-1g |
[2-(tert-Butoxycarbonylaminomethyl)phenyl]acetic Acid |
40851-66-9 | 1g |
$ 150.00 | 2022-06-06 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850390-250mg |
2-(Boc-aminomethyl)phenylacetic Acid |
40851-66-9 | ≥97% | 250mg |
¥171.00 | 2022-01-10 | |
Enamine | EN300-112336-0.1g |
2-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]acetic acid |
40851-66-9 | 95% | 0.1g |
$376.0 | 2023-10-26 | |
Enamine | EN300-112336-0.5g |
2-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]acetic acid |
40851-66-9 | 95% | 0.5g |
$410.0 | 2023-10-26 | |
Enamine | EN300-112336-5.0g |
2-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]acetic acid |
40851-66-9 | 5g |
$1945.0 | 2023-05-23 | ||
TRC | B810923-1000mg |
[2-(tert-Butoxycarbonylaminomethyl)phenyl]acetic Acid |
40851-66-9 | 1g |
$ 184.00 | 2023-04-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-293636A-1 g |
Boc-2-aminomethyl-phenylacetic acid, |
40851-66-9 | 1g |
¥1,978.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-293636-250 mg |
Boc-2-aminomethyl-phenylacetic acid, |
40851-66-9 | 250MG |
¥790.00 | 2023-07-11 | ||
eNovation Chemicals LLC | K42128-1g |
Boc-2-Aminomethyl-phenylacetic acid |
40851-66-9 | 97% | 1g |
$180 | 2024-06-08 | |
Enamine | EN300-112336-5g |
2-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]acetic acid |
40851-66-9 | 95% | 5g |
$1240.0 | 2023-10-26 |
2-(tert-Butoxycarbonylaminomethyl)phenylacetic Acid 関連文献
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
2-(tert-Butoxycarbonylaminomethyl)phenylacetic Acidに関する追加情報
Compound CAS No. 40851-66-9: 2-(tert-Butoxycarbonylaminomethyl)phenylacetic Acid
The compound 2-(tert-Butoxycarbonylaminomethyl)phenylacetic Acid (CAS No. 40851-66-9) is a significant molecule in the field of organic chemistry, particularly in the synthesis of bioactive compounds and pharmaceutical intermediates. This compound is characterized by its unique structure, which combines a tert-butoxycarbonyl (Boc) group with a phenylacetic acid moiety. The Boc group is a well-known protecting group in peptide synthesis, and its presence in this molecule makes it highly versatile for various applications.
Recent studies have highlighted the importance of 2-(tert-Butoxycarbonylaminomethyl)phenylacetic Acid in the development of novel therapeutic agents. Researchers have explored its role as an intermediate in the synthesis of complex molecules, including those with potential anticancer and anti-inflammatory properties. The Boc group in this compound provides a stable platform for further functionalization, enabling chemists to introduce diverse substituents that can modulate biological activity.
One of the most notable applications of this compound is its use in the synthesis of peptide-based drugs. The Boc group serves as a temporary protective group during peptide assembly, ensuring precise control over the reaction sequence. Once the desired peptide structure is achieved, the Boc group can be selectively removed under mild acidic conditions, yielding the final product with high purity and bioavailability.
Moreover, 2-(tert-Butoxycarbonylaminomethyl)phenylacetic Acid has been investigated for its potential as a precursor in the synthesis of β-lactam antibiotics. The phenylacetic acid moiety forms a key component of these antibiotics, and the inclusion of the Boc group allows for efficient synthesis and purification steps. This has led to advancements in antibiotic development, addressing the growing need for new antimicrobial agents in clinical settings.
In terms of chemical synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. The choice of synthetic pathway depends on the desired scale and purity of the final product. Recent research has focused on optimizing these methods to improve yield and reduce environmental impact, aligning with sustainable chemistry principles.
The structural versatility of 2-(tert-Butoxycarbonylaminomethyl)phenylacetic Acid also makes it a valuable tool in combinatorial chemistry. By varying substituents on the phenyl ring or modifying the Boc group, researchers can generate libraries of compounds for high-throughput screening. This approach has accelerated drug discovery efforts, enabling rapid identification of lead compounds with promising biological activity.
Another area where this compound has shown promise is in its application as a chiral auxiliary in asymmetric synthesis. The chiral environment provided by the Boc group facilitates enantioselective reactions, leading to the formation of enantiomerically enriched products. This has significant implications for the production of chiral drugs, where stereochemistry plays a critical role in determining efficacy and safety.
In conclusion, 2-(tert-Butoxycarbonylaminomethyl)phenylacetic Acid (CAS No. 40851-66-9) is a multifunctional compound with wide-ranging applications in organic synthesis and drug development. Its unique structure, combining a Boc group with a phenylacetic acid moiety, offers unparalleled versatility for researchers seeking to design and synthesize bioactive molecules. As advancements in synthetic methodologies continue to emerge, this compound will undoubtedly remain at the forefront of chemical innovation.
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